molecular formula C18H13N3O5S2 B3012511 N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide CAS No. 300827-00-3

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Cat. No.: B3012511
CAS No.: 300827-00-3
M. Wt: 415.44
InChI Key: XEJFYIHFYLVEFJ-GDNBJRDFSA-N
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Description

N-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a thiazolidinone derivative characterized by a Z-configured benzylidene group at position 5, a 3-methoxy-substituted aromatic ring, and a 4-nitrobenzamide moiety at position 3 of the thiazolidinone core. Such compounds are typically synthesized via condensation reactions between thiazolidinone precursors and appropriately substituted aldehydes or acyl chlorides, as seen in analogous syntheses of related derivatives .

Key structural features include:

  • Thiazolidinone core: A 1,3-thiazolidin-4-one scaffold with a sulfanylidene (C=S) group at position 2, enhancing electrophilic reactivity.
  • Benzylidene substituent: The Z-configuration of the 3-methoxyphenylmethylidene group introduces steric and electronic effects, influencing molecular planarity and intermolecular interactions.
  • 4-Nitrobenzamide group: The electron-withdrawing nitro group at the para position of the benzamide moiety may enhance binding affinity in biological targets or alter solubility.

Properties

IUPAC Name

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-4-2-3-11(9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-5-7-13(8-6-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFYIHFYLVEFJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H18N2O5S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a thiazolidinone core, which is known for its pharmacological potential. The presence of the methoxyphenyl and nitrobenzamide moieties contributes to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The most active derivative demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, significantly outperforming standard antibiotics like ampicillin and streptomycin .

Compound MIC (mg/mL) Target Bacteria
Compound 80.004Enterobacter cloacae
Compound 110.008Staphylococcus aureus
Compound 120.015Escherichia coli

Antifungal Activity

The antifungal properties of thiazolidinone derivatives have also been explored. The same study reported that these compounds exhibited good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

Case Study: Apoptotic Pathways

In vitro assays on MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis via the intrinsic mitochondrial pathway. This was evidenced by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), along with elevated active caspase levels . The most potent derivative in this study had an IC50 value of approximately 3.96 μM.

Enzyme Inhibition

Thiazolidinone derivatives have also been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor progression.

Case Study: Carbonic Anhydrase Inhibition

A study reported that some thiazolidinone derivatives exhibited strong inhibition against tumor-associated isoforms of carbonic anhydrases (hCA II and hCA IX), with inhibition constants (KIs) ranging from 2.6 to 598.2 nM . This suggests potential applications in cancer therapy by targeting tumor microenvironment regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological and physicochemical properties of these compounds are highly dependent on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Benzylidene Ring) Benzamide Substituent Molecular Weight (g/mol) Key Properties/Activities References
N-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide 3-Methoxy 4-Nitro 445.5 Potential antimicrobial activity (inferred)
N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide 3,4-Dimethoxy 3-Nitro 445.5 Enhanced solubility due to polar methoxy groups
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxy 2-Nitro 431.4 Increased hydrogen bonding capacity (OH group)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Trifluoromethyl Indole-chloro 491.9 Antifungal activity (MIC: 8 µg/mL)
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indole-methyl 3-Hydroxyphenyl 367.4 Antibacterial activity (IC₅₀: 12 µM)

Key Observations :

Substituent Effects on Bioactivity: The 3-methoxy group in the target compound may confer moderate antimicrobial activity, as seen in structurally similar indole-containing derivatives (e.g., compound 5b in ). In contrast, the 3-nitro isomer (CAS 300378-53-4) shows similar molecular weight but altered steric effects .

Spectroscopic Comparisons: IR Spectra: All thiazolidinone derivatives exhibit C=S stretching vibrations at ~1240–1258 cm⁻¹ and C=O stretches at ~1663–1682 cm⁻¹, consistent with the thiazolidinone core . The absence of C=O bands in tautomeric forms (e.g., 1,2,4-triazoles) confirms structural integrity . NMR Data: Chemical shifts for aromatic protons in the benzylidene ring (δ 7.2–7.8 ppm) and nitrobenzamide groups (δ 8.1–8.3 ppm) align with analogous compounds .

Computational Properties :

  • The target compound’s XLogP3 value (3.9) suggests moderate lipophilicity, comparable to the 3,4-dimethoxy derivative (XLogP3: 3.9) but higher than the 4-hydroxy-3-methoxy analogue (XLogP3: 3.6) .
  • Topological Polar Surface Area (TPSA) : The TPSA of 171 Ų indicates moderate solubility, lower than hydroxyl-containing derivatives (e.g., 182 Ų for CAS 292161-07-0) .

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